![molecular formula C10H7ClN2 B189345 2-Chloro-3-phenylpyrazine CAS No. 41270-65-9](/img/structure/B189345.png)
2-Chloro-3-phenylpyrazine
Overview
Description
2-Chloro-3-phenylpyrazine is a chemical compound with the molecular formula C10H7ClN2 . It has a molecular weight of 190.63 g/mol . This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-phenylpyrazine consists of a pyrazine ring attached to a phenyl group and a chlorine atom . The InChI string isInChI=1S/C10H7ClN2/c11-10-9(12-6-7-13-10)8-4-2-1-3-5-8/h1-7H
. Physical And Chemical Properties Analysis
2-Chloro-3-phenylpyrazine has a molecular weight of 190.63 g/mol . It has a topological polar surface area of 25.8 Ų and a complexity of 157 . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond .Scientific Research Applications
Chemical Reactions and Derivatives : It is used in the synthesis of 2-amino-3-phenylpyrazine and is a substrate in various chemical transformations. For example, treatment with potassium amide in liquid ammonia yields 2-amino-3-phenylpyrazine, demonstrating its reactivity and potential for creating diverse chemical compounds (Lont & Plas, 2010).
Fluorescence Labeling in Saccharide Analysis : 2-Amino-3-phenylpyrazine, a derivative of 2-Chloro-3-phenylpyrazine, is used as a sensitive fluorescence labeling reagent for saccharides. This application is crucial in chromatographic or electrophoretic analysis of monosaccharides, offering a tool for sensitive and precise detection in various research contexts (Yamamoto, Hamase, & Zaitsu, 2003).
Tuberculostatic Activity : Some derivatives synthesized from 2-chloro-3-cyanopyrazine, a related compound, have shown potential tuberculostatic activity. This highlights its role in the development of new treatments for tuberculosis (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & Augustynowicz-Kopeć, 2005).
Antimycobacterial Applications : Derivatives of 5-Chloro-N-phenylpyrazine-2-carboxamides, related to 2-Chloro-3-phenylpyrazine, show significant activity against Mycobacterium tuberculosis, suggesting their potential in treating this infectious disease (Zítko et al., 2013).
Mild Steel Corrosion Inhibition : Studies indicate the potential use of 3-chloro-6-phenylpyrazine derivatives in protecting mild steel from corrosion in acidic environments. This application is relevant in industrial contexts where corrosion prevention is crucial (Olasunkanmi, Sebona, & Ebenso, 2017).
Pharmaceutical Synthesis : It is used in the synthesis of various pharmaceutical compounds, demonstrating its versatility as a building block in medicinal chemistry (Caron, Massett, Bogle, Castaldi, & Braish, 2001).
Mechanism of Action
- The primary targets of 2-Chloro-3-phenylpyrazine are not clearly recognized in the literature. However, it belongs to the pyrrolopyrazine scaffold, which has exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Target of Action
Biochemical Pathways
properties
IUPAC Name |
2-chloro-3-phenylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-10-9(12-6-7-13-10)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPLTXKTKMPKED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356469 | |
Record name | 2-chloro-3-phenylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-phenylpyrazine | |
CAS RN |
41270-65-9 | |
Record name | 2-chloro-3-phenylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-chloro-3-phenylpyrazine react with potassium amide in liquid ammonia?
A1: Unlike some of its isomers, 2-chloro-3-phenylpyrazine reacts with potassium amide in liquid ammonia to yield a single product: 2-amino-3-phenylpyrazine []. This suggests that the chlorine atom in the 2-position is readily substituted by the amide nucleophile, without any observed ring contractions or other side reactions. This selectivity is attributed to the relatively lower susceptibility of positions 3 and 6 in this specific isomer towards nucleophilic attack [].
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